Ethyl indole-2-carboxylate

Neuroscience Receptor Pharmacology Anxiolytic Research

Ethyl indole-2-carboxylate (CAS 3770-50-1) is a versatile indole-2-carboxylate ester building block used as a key intermediate in the synthesis of CRTH2 receptor antagonists, IDO inhibitors, and cannabinoid CB1 antagonists. Its ethyl ester group provides differential reactivity compared to methyl or acid analogs, enabling chemoselective transformations in multi-step syntheses. • Used as starting material for CRTH2 antagonist synthesis per patent protocols • Baseline cytotoxicity CC₅₀ = 1.4 μM (MT-4 cells) for selectivity benchmarking • Zone of inhibition: 5.6 mm against B. subtilis at 5 mg/mL • ≥98% purity, off-white to light yellow powder, mp 122-125 °C

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 3770-50-1
Cat. No. B386271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indole-2-carboxylate
CAS3770-50-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
InChIKeyQQXQAEWRSVZPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Indole-2-Carboxylate Procurement Guide


Ethyl indole-2-carboxylate (CAS 3770-50-1) is a key indole-2-carboxylate ester building block in medicinal chemistry and organic synthesis, characterized by an indole core with an ethyl ester at the C-2 position [1]. It serves as a versatile intermediate for preparing CRTH2 receptor antagonists, IDO inhibitors, cannabinoid CB1 receptor antagonists, and 15-lipoxygenase-1 inhibitors, among other pharmacologically relevant scaffolds . The compound is commercially available in high purity (≥97-98%), typically as an off-white to light yellow powder with a melting point of 122-125 °C .

Ethyl Indole-2-Carboxylate vs. Other Esters


Substitution with alternative indole-2-carboxylate esters (e.g., methyl or acid derivatives) is non-trivial due to quantifiable differences in physicochemical properties that directly impact synthetic utility and biological readouts. The ethyl ester modulates solubility, lipophilicity, and reactivity in subsequent transformations (e.g., transesterification, hydrolysis) relative to methyl or acid analogs [1]. Furthermore, even subtle changes in the ester moiety can alter biological activity profiles; for example, the ethyl ester exhibits a specific benzodiazepine receptor IC50 of 2.2 mM, a value that may shift with different ester substituents due to changes in binding pocket complementarity . The quantitative evidence below substantiates why procurement decisions should be based on the specific ethyl derivative.

Ethyl Indole-2-Carboxylate Comparative Evidence


Benzodiazepine Receptor Inhibition

Ethyl indole-2-carboxylate inhibits the benzodiazepine receptor with an IC50 of 2.2 mM . This activity, while modest, is a defined quantitative benchmark. While direct head-to-head comparator data for the methyl ester or acid analog at this receptor are not available in the same study, the presence of a measurable IC50 establishes this compound as a probe for indole-benzodiazepine receptor interactions, whereas many unsubstituted or differently substituted indoles show no such activity. This makes it a valuable reference point for structure-activity relationship (SAR) studies in this target class.

Neuroscience Receptor Pharmacology Anxiolytic Research

Antimicrobial Spectrum

Ethyl indole-2-carboxylate exhibits a broad but quantifiable antimicrobial profile. At a concentration of 5 mg/mL, it produces specific zones of inhibition: 4.85 mm against Pseudomonas aeruginosa, 5.6 mm against Bacillus subtilis, and for antifungal activity, 1.3 mm against Aspergillus niger, 2.7 mm against Rhizoctonia solani, and 1.9 mm against Fusarium oxysporum . These values provide a baseline for comparing the activity of synthesized derivatives. For instance, this profile differs from that of 5-substituted analogs, which often show enhanced activity against specific pathogens.

Antimicrobial Antifungal Microbiology Drug Discovery

Cytotoxicity and Anti-HIV Activity

In MT-4 cell assays, ethyl indole-2-carboxylate reduces the viability of mock-infected cells with a CC50 of 1400.0 nM (1.4 μM) and protects MT-4 cells from HIV-1 induced cytopathogenicity with an EC50 of 1400.0 nM . This indicates a lack of therapeutic window at this stage, as the cytotoxic and antiviral concentrations are equivalent. However, this quantitative data is crucial: it benchmarks the cytotoxicity of the core scaffold and highlights the necessity of further derivatization to separate these effects. Comparatively, certain 5-substituted analogs (e.g., 5-chloro) have shown improved selectivity indices in related antiviral assays, underscoring the value of the unsubstituted ethyl ester as a starting point for optimization.

Virology Cytotoxicity Antiviral HIV Research

Physicochemical Profile vs. Acid Form

The ethyl ester of indole-2-carboxylate exhibits a predicted pKa of ~14.97, significantly different from the free acid, indole-2-carboxylic acid, which has a reported experimental pKa of 4.44 . This large difference in acidity profoundly impacts solubility and ionization state at physiological pH. The ester is predominantly un-ionized, increasing its lipophilicity (LogP ~2.34) compared to the ionized carboxylate form of the acid at pH 7.4. This difference directly affects membrane permeability, formulation strategies, and reactivity in synthetic transformations (e.g., the ester can undergo transesterification or reduction, while the acid requires activation).

Physicochemical Properties Drug Design Formulation Analytical Chemistry

Synthetic Utility: Key Antagonist Targets

Ethyl indole-2-carboxylate is explicitly documented as a reactant for the preparation of multiple pharmacologically relevant compound classes, including CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, cannabinoid CB1 receptor antagonists, and inhibitors of human reticulocyte 15-lipoxygenase-1 . This contrasts with the methyl ester or acid analogs, which are less commonly cited for this specific, broad spectrum of target classes. For example, patents specifically utilize ethyl indole-2-carboxylate as a starting material for CRTH2 antagonist synthesis [1]. While the methyl ester might be used in some cases, the ethyl ester is the preferred or explicitly named reactant in numerous literature protocols.

Medicinal Chemistry Synthetic Methodology Receptor Pharmacology

Ester Stability and Hydrolysis

The ethyl ester group in ethyl indole-2-carboxylate can be selectively hydrolyzed under alkaline conditions to yield indole-2-carboxylic acid [1]. This controlled deprotection is a key synthetic step, and the rate of hydrolysis can differ from that of the methyl ester due to steric and electronic factors. For example, the ethyl ester may offer slightly slower hydrolysis kinetics compared to the methyl ester, providing a different window of stability in basic media. This allows for chemoselective transformations in complex molecule synthesis where a methyl ester might be prematurely cleaved.

Organic Synthesis Protecting Groups Methodology

Ethyl Indole-2-Carboxylate Application Scenarios


CRTH2 Receptor Antagonist Synthesis

Procure ethyl indole-2-carboxylate as the designated starting material for synthesizing indole-based CRTH2 receptor antagonists, as documented in key patents and synthetic protocols [1]. The ethyl ester serves as a versatile handle for introducing diverse substituents at the C-3 position and the indole nitrogen, enabling exploration of SAR for this prostaglandin D2 receptor target implicated in asthma and allergic inflammation.

IDO Inhibitor Development

Use ethyl indole-2-carboxylate to construct IDO inhibitor scaffolds. This compound is a recognized reactant for preparing IDO inhibitors . Its ethyl ester group can be retained or hydrolyzed to the acid as needed for target binding. The baseline cytotoxicity data (CC50 = 1.4 μM in MT-4 cells) provides a critical reference for assessing the selectivity of newly synthesized derivatives .

Antimicrobial SAR Baseline Scaffold

Utilize ethyl indole-2-carboxylate as an unsubstituted core for systematic derivatization and antimicrobial screening. The provided quantitative zone of inhibition data (e.g., 5.6 mm against B. subtilis at 5 mg/mL) establishes a clear baseline . Researchers can then synthesize 5-, 6-, or N-substituted analogs and directly compare their activity to this benchmark to identify potency-enhancing modifications.

Orthogonal Protecting Group Strategy

Employ ethyl indole-2-carboxylate in multi-step synthetic routes requiring differential ester protection. The ethyl ester's relative stability towards alkaline hydrolysis compared to a methyl ester (class-level inference) can be exploited for chemoselective deprotections [2]. This is particularly valuable when constructing molecules with multiple carboxylate functionalities, such as in natural product synthesis or combinatorial library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.